REACTION_CXSMILES
|
[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Li]CCCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>C1COCC1>[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=NC=CC2
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirred for about 1 hour at about −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at about 0° C. for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
WAIT
|
Details
|
After about 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
EtOAc (30 mL) was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a precipitate that
|
Type
|
WASH
|
Details
|
was washed with additional water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get a solid
|
Type
|
CUSTOM
|
Details
|
that was triturated with EtOAc and heptane
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2C1=NC=CC2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.043 g | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |